Hexaethylene glycol monotetradecyl ether

Catalog No.
S569369
CAS No.
5157-04-0
M.F
C26H54O7
M. Wt
478.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexaethylene glycol monotetradecyl ether

CAS Number

5157-04-0

Product Name

Hexaethylene glycol monotetradecyl ether

IUPAC Name

2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C26H54O7

Molecular Weight

478.7 g/mol

InChI

InChI=1S/C26H54O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-28-17-19-30-21-23-32-25-26-33-24-22-31-20-18-29-16-14-27/h27H,2-26H2,1H3

InChI Key

CMOAVXMJUDBIST-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO

Synonyms

C14E06, hexaethyleneglycol mono-n-tetradecyl ether

Canonical SMILES

CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO

Application in Membrane Protein Studies

Scientific Field: Biochemistry & Structural Biology:

Application Summary: Hexaethylene glycol monotetradecyl ether is used to stabilize and solubilize membrane proteins, facilitating their study in structural analysis techniques like X-ray crystallography and cryo-EM.

Methods and Experimental Procedures: The detergent is incorporated into protein solutions to extract and purify membrane proteins while maintaining their native conformation. Concentrations are optimized based on the protein of interest.

Results and Outcomes: This approach has enabled the successful crystallization of several membrane proteins, providing insights into their structure-function relationships. The solubilization efficiency is often over 90%, as measured by protein activity assays .

Application in Cosmetics

Scientific Field: Cosmetology:

Application Summary: This compound is incorporated into lotions and creams as an emulsifier and solubilizer, improving texture and stability.

Methods and Experimental Procedures: It is blended with other ingredients during the emulsification process to create stable, homogenous cosmetic products.

Results and Outcomes: The resulting products exhibit enhanced spreadability and absorption, with consumer trials reporting improved skin hydration and feel .

Hexaethylene glycol monotetradecyl ether is a nonionic surfactant characterized by its unique structure, which consists of a hydrophilic head derived from hexaethylene glycol and a lipophilic tail from tetradecyl alcohol. Its molecular formula is C24H50O7C_{24}H_{50}O_{7}, with a molecular weight of approximately 450.65 g/mol. This compound is part of the polyethylene glycol ether family and is recognized for its effectiveness in reducing surface tension, making it valuable in various applications such as emulsification and solubilization in both industrial and pharmaceutical contexts .

Typical of ether compounds. These include:

  • Hydrolysis: In the presence of water and acid or base catalysts, the ether bond can be cleaved, yielding hexaethylene glycol and tetradecanol.
  • Oxidation: The alcohol component can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
  • Esterification: Reacting with carboxylic acids can lead to the formation of esters, which may alter its surfactant properties.

These reactions highlight the compound's versatility and potential for modification in synthetic chemistry .

The synthesis of hexaethylene glycol monotetradecyl ether typically involves the following steps:

  • Preparation of Tetradecanol: Tetradecanol can be synthesized via reduction of fatty acids or through the hydrogenation of fatty alcohols.
  • Etherification: The reaction between tetradecanol and hexaethylene glycol is conducted under acidic conditions (often using sulfuric acid as a catalyst) to promote the formation of the ether linkage. This process often requires heating to facilitate reaction completion.

Alternative methods may involve using different catalysts or solvents to optimize yield and purity .

Hexaethylene glycol monotetradecyl ether is utilized across various fields due to its surfactant properties:

  • Pharmaceuticals: Acts as an emulsifier and solubilizing agent in drug formulations.
  • Cosmetics: Used in lotions and creams for its ability to enhance texture and stability.
  • Industrial: Functions as a detergent or cleaning agent in manufacturing processes.
  • Food Industry: Employed as an emulsifier in food products, contributing to texture and consistency .

Hexaethylene glycol monotetradecyl ether shares similarities with other polyethylene glycol ethers but possesses unique characteristics due to its specific alkyl chain length. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Hexaethylene glycol monododecyl etherC24H50O7Similar structure but shorter alkyl chain
Heptaethylene glycol monododecyl etherC26H54O8Longer ethylene glycol chain; higher hydrophilicity
Tetraethylene glycol monodecyl etherC22H46O5Shorter ethylene glycol chain; different surfactant properties
Polyethylene glycol 400C18H38O7Lower molecular weight; used primarily as a lubricant

The uniqueness of hexaethylene glycol monotetradecyl ether lies in its balance between hydrophilicity and lipophilicity, making it particularly effective for applications requiring both solubility and emulsification .

XLogP3

5.4

Other CAS

5157-04-0

Wikipedia

Hexaethyleneglycol mono-n-tetradecyl ether

Dates

Modify: 2023-08-15

Explore Compound Types